N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

Description

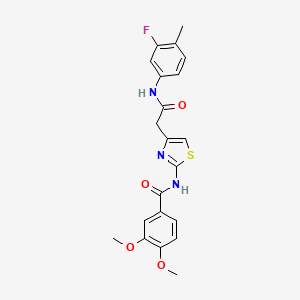

The compound N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 921863-56-1) is a thiazole derivative featuring a 3-fluoro-4-methylphenyl substituent and a 3,4-dimethoxybenzamide moiety. Its molecular formula is C₂₀H₁₈FN₃O₄S, with a molecular weight of 415.4 g/mol . While key physicochemical properties such as melting point, density, and solubility remain unreported (N/A in available data), its structural features align with pharmacologically active thiazole-based compounds, which often exhibit anticancer, antimicrobial, or kinase-inhibitory properties .

Properties

IUPAC Name |

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O4S/c1-12-4-6-14(9-16(12)22)23-19(26)10-15-11-30-21(24-15)25-20(27)13-5-7-17(28-2)18(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOOFAGZFSDQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈F N₃O₄S |

| Molecular Weight | 393.43 g/mol |

| CAS Number | Not specified in the sources |

The compound includes a thiazole ring and a dimethoxybenzamide moiety, which are known to influence its biological interactions.

The biological activity of this compound is primarily attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has been shown to interact with enzymes related to cancer cell proliferation.

- Protein Binding : It can bind to various proteins, influencing their activity and potentially modulating signaling pathways crucial for cell survival and growth.

- Gene Expression Modulation : Changes in gene expression patterns have been observed in response to treatment with this compound, indicating its role in regulating cellular processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and similar derivatives:

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For example:

- A study demonstrated that benzothiazole derivatives could effectively inhibit cancer cell proliferation by activating specific apoptotic pathways .

Enzyme Targeting

In vitro studies have shown that the compound may selectively inhibit certain kinases involved in tumor growth. The inhibition of these enzymes leads to reduced cell viability in various cancer cell lines .

Case Studies

-

Study on Thiazole Derivatives :

- A series of thiazole derivatives were tested for their anticancer activity. The results indicated that compounds similar to this compound displayed potent inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

- Mechanistic Insights :

Scientific Research Applications

Potential Biological Activities

The biological activity of N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is attributed to several potential mechanisms:

- Enzyme Inhibition The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions. Research has shown that it can interact with enzymes related to cancer cell proliferation.

- Protein Binding It can bind to various proteins, influencing their activity and modulating signaling pathways crucial for cell survival and growth.

- Gene Expression Modulation The compound can change gene expression patterns, indicating a role in regulating cellular processes.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. Benzothiazole derivatives have been shown to effectively inhibit cancer cell proliferation by activating apoptotic pathways. In vitro studies suggest that the compound may selectively inhibit certain kinases involved in tumor growth, leading to reduced cell viability in various cancer cell lines.

Case Studies

- Study on Thiazole Derivatives A series of thiazole derivatives, similar to this compound, were tested for anticancer activity. The results indicated potent inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).

- Mechanistic Insights Further studies have provided mechanistic insights into how these compounds function at the molecular level to exert their anticancer effects.

Disclaimer

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Modifications

The target compound shares a common scaffold with other thiazole derivatives, including:

- A thiazole ring linked to a substituted phenyl group via an acetamide bridge.

- A benzamide group with methoxy substituents at the 3- and 4-positions.

Key structural variations among analogs include:

Substituents on the phenyl ring :

- Fluorine and methyl groups (target compound: 3-fluoro-4-methylphenyl).

- Bromine (3b: 4-bromophenyl) and nitro groups (3c: 3-nitrophenyl) .

- 4-Fluorophenyl (CAS: 941943-43-7), differing in substitution position .

Modifications to the benzamide moiety :

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Spectral and Analytical Comparisons

NMR and Mass Spectrometry

- 1H-NMR : The target compound’s spectrum would display signals for:

- HRMS : Expected molecular ion peak at m/z 415.4 (M+H⁺), consistent with analogs in and .

Table 2: Spectral Data of Selected Analogs

| Compound (ID) | 1H-NMR Features (δ, ppm) | HRMS (m/z) |

|---|---|---|

| 3b | 7.8 (s, thiazole-H), 3.9 (s, OCH₃) | 563.4 [M+H]⁺ |

| 3c | 8.2 (d, NO₂-C6H4), 4.1 (s, OCH₃) | 502.5 [M+H]⁺ |

| 4a | 6.7–7.3 (Ar-H), 3.8 (s, 3×OCH₃) | 515.6 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.